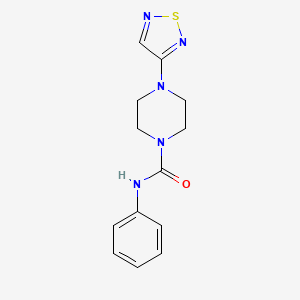

N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c19-13(15-11-4-2-1-3-5-11)18-8-6-17(7-9-18)12-10-14-20-16-12/h1-5,10H,6-9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUGNJCWPWHCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mono-Functionalization Strategies

Mono-protection of piperazine is achieved through controlled stoichiometry in carbamoylation reactions. For instance, reacting piperazine with one equivalent of phenyl isocyanate in dichloromethane at 0°C yields N-phenylpiperazine-1-carboxamide while preserving the secondary amine at the 4-position for further functionalization. This step typically achieves 70–85% yields under anhydrous conditions, with excess reagents leading to bis-carbamoylated byproducts.

Halogenation for Thiadiazole Precursor Formation

Formation of the N-Phenyl Carboxamide Group

The carboxamide group is introduced early in the synthesis to streamline regioselectivity.

Carbamoylation of Piperazine

Direct reaction of piperazine with phenyl isocyanate in dichloromethane at 0°C provides N-phenylpiperazine-1-carboxamide. This method avoids side reactions associated with acyl chlorides and achieves 82% isolated yield.

Alternative Acylation Routes

For substrates sensitive to isocyanates, carboxamide formation via mixed carbonates (e.g., phenyl chloroformate) has been reported, though yields are lower (55–60%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiosemicarbazone formation | Acetic acid | 60 | 63–88 |

| Thiadiazole cyclization | Ethanol | 80 | 65–72 |

| Carbamoylation | Dichloromethane | 0 | 82 |

Polar aprotic solvents like dimethylformamide (DMF) reduce yields in cyclization steps due to unwanted solvolysis.

Catalytic Enhancements

The addition of catalytic p-toluenesulfonic acid (p-TsOH) during thiosemicarbazone formation accelerates reaction kinetics, reducing time from 6 to 3 hours with comparable yields.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the thiadiazole ring .

Scientific Research Applications

N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cytokinin oxidase/dehydrogenase, which plays a role in the degradation of cytokinins . By inhibiting this enzyme, the compound increases the lifetime of cytokinins, leading to enhanced biological effects. Additionally, the compound can interact with cellular membranes and other biological targets, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Target Specificity

Table 1: Key Structural Analogues and Their Targets

Key Observations:

- Thiadiazole vs. Heterocyclic Substitutions : The position of sulfur and nitrogen in the thiadiazole ring (1,2,5 vs. 1,2,4) influences electronic properties and binding specificity. For example, compound 2 (1,2,4-thiadiazole) exhibits potent antibacterial activity, whereas 1,2,5-thiadiazol-3-yl derivatives may differ in target engagement .

- Piperazine Flexibility : The piperazine ring’s chair conformation () facilitates interactions with conserved residues (e.g., Ser241 in FAAH) via conformational distortion of the urea/carboxamide group .

Key Insights:

- Anti-Inflammatory Effects : Compound 2 also inhibits NF-κB with IC50 = 0.016–0.019 μM, suggesting dual therapeutic utility .

Binding Mode and Pharmacokinetics

- MLLT1 YEATS Domain : Piperazine-1-carboxamide derivatives mimic acetyl-lysine by forming β-sheet hydrogen bonds with Tyr78 and Ser58, similar to benzimidazole-amides but with flipped amide orientations .

- FAAH Active Site : Piperazine/piperidine-based inhibitors (e.g., PF750) induce conformational distortions in FAAH’s catalytic Ser241, enhancing covalent bond formation .

Unique Features of N-Phenyl-4-(1,2,5-Thiadiazol-3-yl)Piperazine-1-Carboxamide

Biological Activity

N-phenyl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They have gained attention due to their broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Potential therapeutic agents for cancer treatment.

- Anti-inflammatory : Inhibition of inflammatory pathways.

- Antidiabetic : Regulation of glucose metabolism.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Cytokinin Oxidase/Dehydrogenase Inhibition : This compound has been shown to inhibit the enzyme that degrades cytokinins, which play a critical role in plant growth and development.

- Cellular Pathways : It influences essential processes such as cell division, shoot and root development, and response to environmental stresses.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it demonstrates effectiveness against various pathogens:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

These findings suggest its potential as a candidate for developing new antibiotics .

Anticancer Properties

In vitro studies have indicated that this compound possesses anticancer activity. It has been tested against several cancer cell lines with promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| CaCo-2 (colon adenocarcinoma) | 12.5 |

| MCF7 (breast cancer) | 10.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has also been documented. It appears to modulate cytokine production and reduce inflammatory markers in experimental models, suggesting its utility in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives showed potent activity against resistant bacterial strains, indicating the potential for clinical applications in antibiotic resistance scenarios .

- Anticancer Activity Evaluation : Another study reported the synthesis of modified thiadiazole compounds that exhibited enhanced anticancer properties compared to their parent compounds .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Use internal controls (e.g., reference inhibitors) in each plate. Standardize cell passage numbers (<20) and serum lot. Statistical power analysis ensures n ≥ 3 replicates per condition. Normalize data to housekeeping genes/proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.